
1,1,2,2-Tetrachloroethane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloroethane-1-peroxol is an organic compound characterized by the presence of four chlorine atoms and a peroxide group attached to an ethane backbone
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxide group. The reaction conditions for this synthesis often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the compound.
Análisis De Reacciones Químicas
1,1,2,2-Tetrachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrachloroethane-1-peroxol involves its interaction with molecular targets in biological systems. The peroxide group can generate reactive oxygen species, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
1,1,2,2-Tetrachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxides:
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the peroxide group, making it less reactive in oxidation reactions.
1,1,1,2-Tetrachloroethane: Differing in the position of chlorine atoms, leading to different chemical properties.
Peroxides: Compounds like hydrogen peroxide share the peroxide group but differ in their overall structure and reactivity.
Propiedades
Número CAS |
832733-27-4 |
|---|---|
Fórmula molecular |
C2H2Cl4O2 |
Peso molecular |
199.8 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-1-hydroperoxyethane |
InChI |
InChI=1S/C2H2Cl4O2/c3-1(4)2(5,6)8-7/h1,7H |
Clave InChI |
SWNDCAXLXSSRFN-UHFFFAOYSA-N |
SMILES canónico |
C(C(OO)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


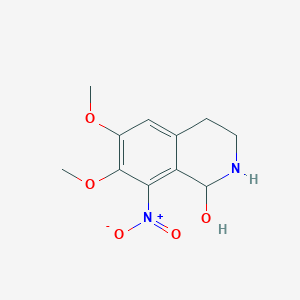
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
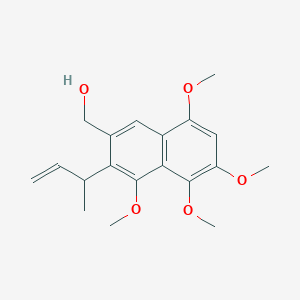
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)

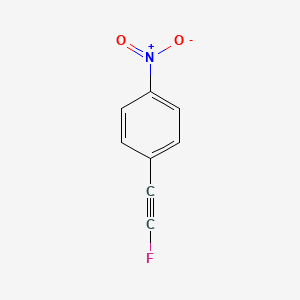
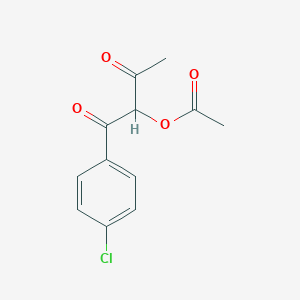

![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
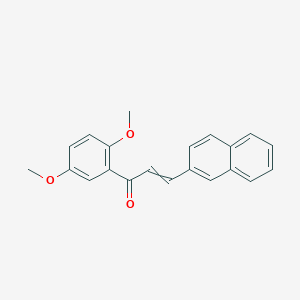
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

